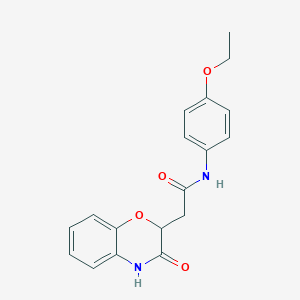

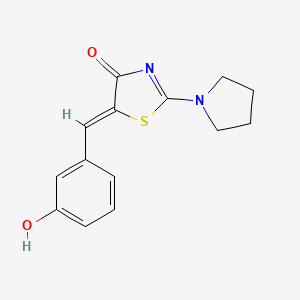

N-(4-乙氧基苯基)-2-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves various chemical reactions, including catalytic hydrogenations and acyl group migrations. For instance, ethyl 2-nitrophenyl oxalate underwent catalytic hydrogenation in acetic acid, yielding hydroxyl derivatives through reductive cyclization. Such processes are foundational for synthesizing cyclic hydroxamic acids and lactams with a benzoxazine skeleton, indicative of the chemical versatility and synthetic accessibility of these compounds (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds is crucial for understanding the chemical and physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. X-ray diffraction analysis and NMR spectroscopy have been extensively used to elucidate the structures of related molecules, offering insights into their conformation and reactivity. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures investigated by NMR spectroscopy and X-ray single-crystal analysis, providing a detailed understanding of their molecular configurations (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide and its analogs involves various functional group transformations and interactions with reagents. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the compound's potential for further chemical modification and application in synthesizing novel heterocycles (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on this compound's physical properties are scarce, research on similar molecules provides valuable insights. For example, the crystalline structures of related acetamides have been examined, revealing non-planar discrete molecules linked by intermolecular hydrogen bonds, which can influence the compound's physical properties and solubility (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, are central to understanding N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. Research on similar compounds demonstrates a range of chemical behaviors, including reactions with methyl(organyl)dichlorosilanes and the formation of 5-membered and 7-membered cyclic compounds, showcasing the compound's chemical versatility and potential for diverse applications (Lazareva et al., 2017).

科学研究应用

合成和生物学特性

该化合物及其相关化合物,包括具有2,3-二氧代-1,4-苯并噁嗪骨架的环状异羟肟酸和内酰胺,已通过不同的方法合成,展示了它们在产生天然存在的环状异羟肟酸(如在禾本科植物中发现的DIBOA和DIMBOA)方面的潜力。这些化合物具有有趣的生物学特性,包括植物毒性、抗菌、拒食、抗真菌和杀虫特性,突出了它们在农业和制药应用中的潜在用途 (Hartenstein & Sicker, 1993); (Macias et al., 2006)。

抗菌活性

一些衍生物,包括由涉及类似结构部分的反应合成的1,2,4-三唑衍生物,已显示出抗菌活性。这些研究表明该化合物作为开发新型抗菌剂的骨架的潜力,反映了其结构类别在发现新型治疗剂中的重要性 (Bektaş et al., 2010)。

转化产物和化感物质

苯并噁唑啉酮和苯并噁唑啉酮化感物质的微生物转化产物,包括与N-(4-乙氧基苯基)-2-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-基)乙酰胺在结构上相关的产物,已因其化感作用而被探索。这些研究提供了对这类化合物在抑制杂草和土壤传播疾病方面的生态作用和潜在农艺用途的见解 (Fomsgaard et al., 2004)。

抗惊厥活性

源自类似结构框架的新酰胺的合成已被评估其抗惊厥活性,显示出对癫痫动物模型的保护作用。这表明该化合物与神经系统疾病的新疗法开发有关 (Obniska et al., 2015)。

抗菌和抗氧化活性

对苯并噁唑啉酮衍生物的进一步研究,包括对它们的合成和抗菌和抗氧化活性评估的研究,强调了该化学物质在创造具有有益健康影响的化合物方面的潜力。这些研究为N-(4-乙氧基苯基)-2-(3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-基)乙酰胺及其衍生物的治疗应用的未来研究提供了基础 (Soliman et al., 2023); (Abu‐Hashem et al., 2020)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCLXPGIXVWEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)